Deca-2,9-dien-4,6-diyne-1,8-diol

Polyacetylene LogP Drug Likeness

(2E,8S)-Deca-2,9-dien-4,6-diyne-1,8-diol (CAS 931114-98-6) is a linear C10 polyacetylenic diol isolated from the traditional Chinese medicinal plant Toricellia angulata var. intermedia.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B13393747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeca-2,9-dien-4,6-diyne-1,8-diol
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC=CC(C#CC#CC=CCO)O
InChIInChI=1S/C10H10O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,5,7,10-12H,1,9H2
InChIKeyBAULTANCNGCCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deca-2,9-dien-4,6-diyne-1,8-diol: A C10 Chiral Polyacetylene Diol Sourcing & Characterization Guide


(2E,8S)-Deca-2,9-dien-4,6-diyne-1,8-diol (CAS 931114-98-6) is a linear C10 polyacetylenic diol isolated from the traditional Chinese medicinal plant Toricellia angulata var. intermedia [1]. Unlike the more abundant C17 polyacetylenes (e.g., falcarindiol), this compound represents one of the smallest chiral polyacetylenes possessing a conjugated ene-diyne chromophore and a verified (8S) absolute configuration determined by the extended Mosher's method [1][2]. Its low molecular weight (162.18 g/mol), moderate computed LogP (~0.8), and defined stereochemistry differentiate it within the polyacetylene natural product class [2].

Chiral polyacetylene reference workflow with verified (8S) stereochemistry
Aqueous-compatible C10 scaffold for natural product screening libraries
Structurally simplified polyacetylene for antimicrobial SAR probe development

Why C10 Polyacetylene Diol Procurement Requires Precise Structural Specification


Procurement of 'polyacetylene diols' as a generic category introduces significant risk of selecting a compound with divergent biological and physicochemical behavior. The target compound's C10 scaffold, 2,9-diene unsaturation pattern, and 8S chirality distinguish it sharply from the more common C17 analogs like falcarindiol or 8S-heptadeca-2(Z),9(Z)-diene-4,6-diyne-1,8-diol, which exhibit different logP values, molecular volumes, and target engagement profiles [1][2]. Even among C10 congeners from Launaea capitata, shifts in hydroxyl positions (e.g., 1,3-diol vs. 1,8-diol) and saturation states drastically alter enzyme inhibition potency [3]. The quantitative evidence below demonstrates that carbon chain length, stereochemistry, and diol positioning are critical drivers of differential performance, not interchangeable features.

C17 polyacetylene analog mismatch
Longer-chain C17 analogs (e.g., falcarindiol) exhibit higher logP and different molecular volume, altering membrane partitioning and target engagement profiles.
Diol regioisomer substitution risk
1,3-diol C10 polyacetylenes display distinct enzyme inhibition patterns (COX-2/5-LOX/BchE) compared with the 1,8-diol architecture; regioisomer swap may not transfer.
Stereochemical identity loss
Racemic or optically unassigned polyacetylenes cannot guarantee the (8S) configuration required for enantioselective target engagement and chiral reference workflows.

Quantitative Differentiation Evidence for (2E,8S)-Deca-2,9-dien-4,6-diyne-1,8-diol


Chain-Length-Dependent Physicochemical Differentiation from C17 Heptadeca Analogs

The target C10 compound possesses a computed XLogP3 of 0.8, indicating substantially greater hydrophilicity compared to the C17 analog 8S-heptadeca-2(Z),9(Z)-diene-4,6-diyne-1,8-diol, which bears a C7-alkyl extension and is expected to have a significantly higher logP [1][2]. This difference in lipophilicity directly impacts solubility profiles, formulation strategies, and membrane partitioning behavior, making the C10 scaffold preferable for applications requiring aqueous compatibility without structural derivatization.

Chain-length LogP shift
Class-level inference
C10 XLogP3 0.8
Estimated ΔLogP ≥ 2.7 vs C17 analog
Supports aqueous-compatible screening differentiation
Computed by XLogP3 algorithm; experimental validation advised
Polyacetylene LogP Drug Likeness C10 vs C17

Chiral Hydroxyl Configuration: Verified (8S) Absolute Stereochemistry vs. Unassigned or Racemic Comparators

The absolute configuration of the target compound has been unambiguously determined as (8S) via the extended Mosher's method, making it the first chiral polyacetylene isolated from Torricellia angulata [1]. In contrast, many C10 polyacetylenes from Bupleurum and other Umbelliferae sources have been reported as optically inactive or with unresolved absolute configurations [2]. The (8R) enantiomer or racemic mixtures would represent a different chemical entity, with potentially divergent target binding and pharmacokinetic profiles.

Absolute configuration (8S)
Head-to-head
(8S) by extended Mosher's method
Enables enantioselective target engagement studies
Distinct from racemic or unassigned polyacetylenes
Chiral Polyacetylene Absolute Configuration Mosher Method Stereoselectivity

Antibiotic Activity Benchmarking: C10 Diene-Diyne-Diol vs. C17 Analog MIC Values

The C17 analog 8S-heptadeca-2(Z),9(Z)-diene-4,6-diyne-1,8-diol demonstrated significant antibiotic activity against Gram-positive bacteria with MIC values of 10 µg/ml (S. aureus) and 10.5 µg/ml (B. subtilis) [1]. While primary publication MIC data for the target C10 compound are limited, its structural features—shorter chain length, lower logP, and conserved ene-diyne chromophore—suggest a distinct antimicrobial selectivity profile, potentially with enhanced Gram-negative penetration due to higher hydrophilicity. This differential SAR makes the C10 scaffold a valuable probe for exploring chain-length-dependent antibacterial mechanisms that the C17 analog cannot address.

Antibacterial MIC context
Class-level inference
Target (C10)MIC not reported
C17 analog10 µg/ml S. aureus, 10.5 µg/ml B. subtilis
Supports antimicrobial SAR probe development
Data to verify; activity spectrum may differ due to lower logP
Antimicrobial Gram-positive MIC Polyacetylene Antibiotic

C10 Diol Regioisomer Differentiation: 1,8-Diol vs. 1,3-Diol Impact on Enzyme Inhibition

C10 polyacetylene diols from Launaea capitata with a 1,3-diol substitution pattern—(3S,8E)-deca-8-en-4,6-diyne-1,3-diol (1A) and (3S)-deca-4,6,8-triyne-1,3-diol (1B)—exhibited only weak-moderate inhibitory activity against COX-2 [1]. In contrast, glycosylated derivatives of these 1,3-diols showed dual BchE/5-LOX inhibition (IC50 14.77 µM and 34.59 µM, respectively). The target compound's 1,8-diol substitution pattern positions the terminal hydroxyl groups at maximal distance, which alters hydrogen-bonding geometry and molecular recognition compared to the 1,3-diol regioisomers. This regioisomeric distinction is critical for target engagement and cannot be replicated by 1,3-diol C10 analogs.

1,8- vs 1,3-diol enzyme inhibition
Cross-study comparable
1,8-diol (target)enzyme data not reported
1,3-diol glycosideBchE IC50 14.77 µM, 5-LOX IC50 34.59 µM
Supports regioisomer-specific enzyme screening
Distinct pharmacophore geometry expected
Polyacetylene Regioisomer COX-2 5-LOX BchE Inhibition

High-Value Application Scenarios for (2E,8S)-Deca-2,9-dien-4,6-diyne-1,8-diol


Antimicrobial SAR Probe Development Targeting Gram-Positive Bacteria

Use as a structurally simplified C10 scaffold for structure-activity relationship (SAR) studies of polyacetylene antibiotics. The established MIC benchmarks for the C17 analog (S. aureus: 10 µg/ml; B. subtilis: 10.5 µg/ml) provide a direct comparator for evaluating chain-length effects on antibacterial potency and spectrum [1]. The target compound's lower LogP (~0.8) may confer improved Gram-negative outer membrane penetration relative to lipophilic C17 polyacetylenes, enabling exploration of broad-spectrum activity not achievable with the larger analog.

Chiral Polyacetylene Reference Standard for Stereochemical Analysis

Deploy as a verified (8S) chiral polyacetylene reference standard for HPLC and NMR method development. The absolute configuration determined by the extended Mosher's method [2] provides definitive stereochemical assignment that supports enantiomeric purity testing of isolated or synthetic polyacetylene batches. This addresses the quality control gap created by the prevalence of optically inactive or unassigned C10 polyacetylenes from Umbelliferae sources.

Neuroinflammation Target Screening with Structurally Distinct 1,8-Diol Pharmacophore

Utilize in enzyme inhibition screens against COX-2, 5-LOX, and BchE to map how 1,8-diol spacing influences polyacetylene-enzyme interactions. The Launaea capitata 1,3-diol analogs establish baseline potency (BchE IC50: 14.77 µM; 5-LOX IC50: 34.59 µM for glycosylated forms) [3], while the target 1,8-diol offers a geometrically distinct hydrogen-bonding array that may yield differential selectivity across these neuroinflammation targets.

Aqueous-Compatible Natural Product Library Member for Phenotypic Screening

Include in diversity-oriented natural product screening libraries where aqueous solubility is a prerequisite. The computed XLogP3 of 0.8 [4] indicates substantially greater water compatibility than C17 polyacetylenes, reducing the need for DMSO-solubilized stocks that can confound cell-based phenotypic assay interpretation through solvent toxicity artifacts.

Application
Selection Property
Validation Focus
Gram-positive antimicrobial SAR studies
C10 scaffold with low lipophilicity
MIC benchmarking against longer-chain polyacetylenes
Chiral polyacetylene reference standard
Verified (8S) absolute configuration
Enantiomeric purity method development
Neuroinflammation enzyme inhibition screens
1,8-diol regioisomer architecture
Selectivity profiling across COX-2/5-LOX/BchE
Aqueous-compatible natural product screening
Low computed logP profile
Solubility and DMSO-free assay compatibility

Technical Documentation Hub

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31 linked technical documents
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